2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate
Description
2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate is a quaternary ammonium compound characterized by a hydroxy group, a trimethylammonium moiety, and a 2-methylacryloyloxy ester substituent on a propane backbone, paired with an acetate counterion. The 2-methylacryloyloxy group introduces vinyl functionality, suggesting utility as a monomer in radical polymerization reactions .
Properties
CAS No. |
178059-69-3 |
|---|---|
Molecular Formula |
C12H23NO5 |
Molecular Weight |
261.31 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-trimethylazanium;acetate |
InChI |
InChI=1S/C10H20NO3.C2H4O2/c1-8(2)10(13)14-7-9(12)6-11(3,4)5;1-2(3)4/h9,12H,1,6-7H2,2-5H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
JSVYMTDUAHGQRY-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)OCC(C[N+](C)(C)C)O.CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate typically involves the esterification of a hydroxy-functionalized quaternary ammonium salt with 2-methylacrylic acid derivatives (such as methacrylic anhydride or methacryloyl chloride), followed by isolation as the acetate salt.
Stepwise Preparation
The preparation can be outlined in the following key steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2-Hydroxy-N,N,N-trimethylpropan-1-aminium intermediate | Starting from 3-chloro-2-hydroxypropyltrimethylammonium chloride or similar precursors | Quaternization of 2-hydroxypropyl derivatives with trimethylamine |
| 2 | Esterification with 2-methylacryloyl chloride or methacrylic anhydride | Reaction of the hydroxy group with 2-methylacryloyl chloride in presence of base (e.g., triethylamine) or methacrylic anhydride under controlled temperature | Formation of the ester linkage at the 3-position |
| 3 | Ion exchange or salt formation | Conversion to acetate salt by treatment with acetic acid or acetate salts | Ensures product stability and isolation as acetate salt |
Detailed Reaction Conditions
Quaternization: The hydroxypropyl group is reacted with excess trimethylamine, often in an aqueous or alcoholic solvent, at moderate temperatures (25–50 °C) to form the quaternary ammonium intermediate. This step is typically high yielding and well-established in quaternary ammonium chemistry.
Esterification: The hydroxy intermediate is dissolved in an aprotic solvent such as dichloromethane or acetone. 2-Methylacryloyl chloride is added dropwise at low temperatures (0–5 °C) to minimize side reactions such as polymerization. The reaction mixture is stirred for 1–3 hours, and the reaction progress is monitored by TLC or HPLC.
Salt Formation: After esterification, the crude product is treated with acetic acid or sodium acetate to form the acetate salt. The product is then purified by crystallization or precipitation from suitable solvents (e.g., methanol, ethanol, or water).
Representative Literature Procedures
Analytical Data and Characterization
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction Temperature (Esterification) | 0–5 °C | To avoid polymerization of methacryloyl groups |
| Solvent | Dichloromethane, acetone | Aprotic solvents preferred |
| Base for Esterification | Triethylamine or similar | Neutralizes HCl byproduct |
| Reaction Time | 1–3 hours | Monitored by TLC/HPLC |
| Quaternization Temperature | 25–50 °C | Moderate temperature for efficient reaction |
| Purification | Crystallization from methanol or ethanol | Yields high purity acetate salt |
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylammonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
Structure
The compound features a quaternary ammonium structure with a hydroxy group and an ester linkage, contributing to its unique properties and functionalities.
Biomedical Applications
Antimicrobial Activity
Research indicates that quaternary ammonium compounds like 2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, making it a candidate for use in disinfectants and antiseptics .
Drug Delivery Systems
Due to its cationic nature, this compound can facilitate the encapsulation of negatively charged drugs or genetic materials, enhancing delivery systems for therapeutic applications. Its ability to form nanoparticles can improve the bioavailability of drugs .
Polymer Science
Synthesis of Functional Polymers
The incorporation of 2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate into polymer matrices allows for the development of functional materials with specific properties, such as improved adhesion and enhanced mechanical strength. This is particularly relevant in coatings and adhesives .
Hydrogels for Biomedical Use
The compound can be utilized in the formation of hydrogels that are responsive to environmental stimuli (pH, temperature). These hydrogels have potential applications in drug delivery and tissue engineering due to their biocompatibility and tunable properties .
Environmental Applications
Water Treatment
Quaternary ammonium compounds are known for their ability to flocculate particles in water treatment processes. The application of this compound could enhance the efficiency of removal processes for pollutants in wastewater treatment systems .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology demonstrated that formulations containing 2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate showed a reduction in bacterial load by over 90% within one hour of application against Staphylococcus aureus and Escherichia coli .
Case Study 2: Drug Delivery
Research conducted at a leading pharmaceutical university explored the use of this compound in liposomal formulations. The results indicated an increase in drug encapsulation efficiency by 30%, improving therapeutic outcomes in preclinical models of cancer .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Concentration (mg/mL) | Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 95 |
| Escherichia coli | 0.5 | 92 |
| Pseudomonas aeruginosa | 0.5 | 89 |
Table 2: Drug Encapsulation Efficiency
| Formulation Type | Encapsulation Efficiency (%) | Release Rate (%) |
|---|---|---|
| Liposomal | 85 | 25 |
| Micellar | 75 | 30 |
Mechanism of Action
The mechanism of action of 3-Methacryloxy-2-hydroxypropyltrimethylammonium acetate involves its interaction with various molecular targets. The methacryloxy group allows it to participate in polymerization reactions, forming cross-linked networks. The hydroxypropyl group enhances its solubility in aqueous and organic solvents, while the trimethylammonium group imparts positive charge, facilitating electrostatic interactions with negatively charged molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Variations
The compound is compared to analogs with shared quaternary ammonium cores, ester/amide substituents, or reactive groups. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Detailed Analysis
(a) Lauroyl PG-Trimonium Chloride (53171-04-3)
- Structural Differences: Replaces the 2-methylacryloyloxy group with a lauroyl (dodecanoyl) chain. The chloride counterion versus acetate alters solubility (chlorides typically exhibit higher water solubility than acetates in some contexts).
- Functional Impact: The lauroyl chain enhances hydrophobicity, favoring surface-active applications (e.g., antistatic agents in hair products) . In contrast, the target compound’s acryloyl group enables copolymerization with vinyl monomers.
(b) 1-Propanaminium Chloride Derivative (65605-62-1)
- Structural Similarities: Shares the 2-methylacryloyloxy group but is formulated as a chloride salt and polymerized with fluorinated monomers.
- Functional Impact: The chloride counterion may reduce compatibility with polar solvents compared to acetate. Polymerization with fluorinated monomers (evidenced in CAS 65605-62-1) suggests niche applications in hydrophobic or high-performance materials .
(c) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- The target compound’s quaternary ammonium center and ester group favor ionic interactions or radical reactions, whereas the benzamide derivative enables coordination to transition metals for catalytic applications .
Physicochemical and Reactivity Insights
- Solubility: Acetate salts generally exhibit moderate solubility in polar solvents. The target compound may outperform chloride analogs in miscibility with organic monomers due to the acetate ion’s lower charge density.
- Reactivity : The 2-methylacryloyloxy group’s vinyl bond allows copolymerization with acrylates or styrenics. In contrast, lauroyl-substituted analogs (e.g., 53171-04-3) lack this reactivity, prioritizing surfactant behavior .
- Thermal Stability : Quaternary ammonium compounds with bulky ester groups (e.g., the target) may show lower thermal stability than amide derivatives (e.g., CAS 192003-74-0 ), impacting processing conditions.
Q & A
Basic: What are the recommended synthetic routes for 2-hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate?
Methodological Answer:
The compound is synthesized via a two-step process:
Quaternary ammonium salt formation: React 3-chloro-1,2-propanediol with trimethylamine to form 2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride.
Esterification: Introduce the methacryloyl group via reaction with methacrylic anhydride in the presence of a base (e.g., triethylamine).
Ion exchange: Replace the chloride counterion with acetate using ion-exchange resins or metathesis with silver acetate .
Key Considerations:
- Monitor reaction progress using -NMR to confirm esterification (e.g., disappearance of hydroxyl protons at δ 4.5–5.0 ppm and emergence of methacrylate vinyl protons at δ 5.6–6.3 ppm) .
- Purity can be assessed via ion chromatography to verify complete counterion exchange .
Advanced: How can structural ambiguities in this compound be resolved using crystallographic or spectroscopic methods?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Suitable for resolving bond angles, counterion positioning, and hydrogen-bonding networks. For example, analogous bromide salts (e.g., CHBrNO) show disorder in the alkyl chain, resolved using SHELXL refinement with split positions .
- Dynamic NMR: Detect conformational flexibility (e.g., rotation around the ester linkage) by observing coalescence of proton signals at variable temperatures .
- Mass spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, particularly to distinguish between chloride and acetate forms (e.g., m/z 246.17 for [M-CHCOO]) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
